N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound featuring a cyclopropanesulfonamide group attached to a piperidine ring, which is further substituted with an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the preparation of 1-[(oxolan-2-yl)methyl]piperidin-4-amine. This can be achieved through the reaction of piperidine with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-2-ylmethyl group.
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Cyclopropanesulfonamide Formation: : The next step involves the introduction of the cyclopropanesulfonamide group. This can be done by reacting the piperidine intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which might reduce the sulfonamide group to an amine.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfonic acids, oxidized derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies might focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can tailor the material properties for specific uses.
Mechanism of Action
The mechanism by which N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might bind to an enzyme’s active site, inhibiting its activity. The oxolan-2-ylmethyl and piperidine groups could facilitate binding through hydrophobic interactions or hydrogen bonding, while the cyclopropanesulfonamide group might interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a cyclopropanesulfonamide group but differs in the substituents on the piperidine ring.
1-[(oxolan-2-yl)methyl]piperidin-4-amine: This compound is a precursor in the synthesis of N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide and lacks the cyclopropanesulfonamide group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the oxolan-2-ylmethyl and cyclopropanesulfonamide groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c16-19(17,13-3-4-13)14-11-5-7-15(8-6-11)10-12-2-1-9-18-12/h11-14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRSAPCHFLLUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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